molecular formula C6H13N2O+ B1423974 Piperidine-3-carboxamide hydrochloride CAS No. 828300-58-9

Piperidine-3-carboxamide hydrochloride

Cat. No.: B1423974
CAS No.: 828300-58-9
M. Wt: 129.18 g/mol
InChI Key: BVOCPVIXARZNQN-UHFFFAOYSA-O
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Description

Piperidine-3-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of osteoporosis and other bone-related diseases .

Scientific Research Applications

Piperidine-3-carboxamide hydrochloride has a wide range of scientific research applications:

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of Piperidine-3-carboxamide hydrochloride. It’s also advised to avoid contact with skin and eyes, and to use personal protective equipment. The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine-3-carboxamide hydrochloride typically involves the hydrogenation of pyridine derivatives using various catalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include mild temperatures and pressures to ensure regioselective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Piperidine-3-carboxamide hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Piperidine-3-carboxamide hydrochloride involves the reaction of piperidine with chloroformic acid followed by reaction with ammonia to form the amide. The amide is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Chloroformic acid", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with chloroformic acid in the presence of a catalyst to form the corresponding chloroformate intermediate.", "The chloroformate intermediate is then reacted with ammonia to form the amide intermediate.", "The amide intermediate is then reacted with hydrochloric acid to form the final product, Piperidine-3-carboxamide hydrochloride." ] }

CAS No.

828300-58-9

Molecular Formula

C6H13N2O+

Molecular Weight

129.18 g/mol

IUPAC Name

hydron;piperidine-3-carboxamide

InChI

InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9)/p+1

InChI Key

BVOCPVIXARZNQN-UHFFFAOYSA-O

SMILES

C1CC(CNC1)C(=O)N.Cl

Canonical SMILES

[H+].C1CC(CNC1)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine-3-carboxamide hydrochloride
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Piperidine-3-carboxamide hydrochloride
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Piperidine-3-carboxamide hydrochloride
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Piperidine-3-carboxamide hydrochloride
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Piperidine-3-carboxamide hydrochloride
Reactant of Route 6
Piperidine-3-carboxamide hydrochloride

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